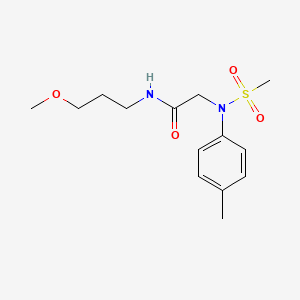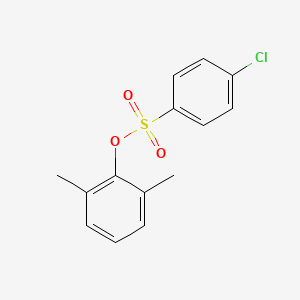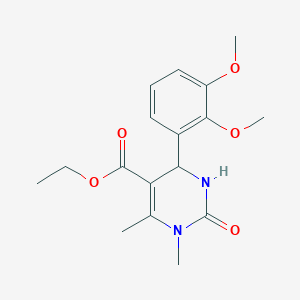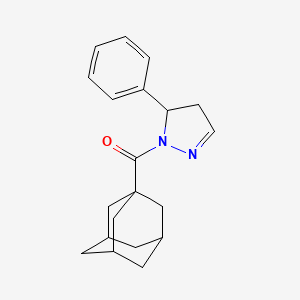
N~1~-(3-methoxypropyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(3-methoxypropyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as MPMPG, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPMPG belongs to the class of glycine receptor agonists and has been found to exhibit potent analgesic and anti-inflammatory effects.
Mecanismo De Acción
MPMPG acts as a glycine receptor agonist, which means that it enhances the activity of glycine receptors in the brain and spinal cord. Glycine receptors are important for regulating the transmission of pain signals in the nervous system. By enhancing the activity of glycine receptors, MPMPG can reduce the transmission of pain signals and alleviate pain and inflammation.
Biochemical and Physiological Effects:
MPMPG has been shown to have a number of biochemical and physiological effects. It has been found to reduce the release of pro-inflammatory cytokines, which are molecules that play a key role in the development of inflammation. MPMPG has also been shown to increase the activity of GABA receptors, which are important for regulating the transmission of inhibitory signals in the brain. This may contribute to its anxiolytic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MPMPG is its potent analgesic and anti-inflammatory effects. This makes it a promising candidate for the development of new painkillers and anti-inflammatory drugs. Additionally, MPMPG has been found to have a favorable safety profile in animal studies, with no significant adverse effects reported. However, one of the limitations of MPMPG is its complex synthesis method, which may make it difficult to produce on a large scale.
Direcciones Futuras
There are a number of potential future directions for the study of MPMPG. One area of interest is the development of new painkillers and anti-inflammatory drugs based on the structure of MPMPG. Another area of interest is the investigation of the anxiolytic effects of MPMPG and its potential use in the treatment of anxiety disorders. Additionally, further research is needed to explore the potential of MPMPG in the treatment of epilepsy and other neurological disorders.
Métodos De Síntesis
The synthesis of MPMPG involves the reaction of 4-methylbenzenesulfonyl chloride with N-(3-methoxypropyl)glycine in the presence of a base. The resulting product is then treated with methylmagnesium bromide to yield the final compound, MPMPG. The synthesis of MPMPG is a complex process that requires careful handling of the reactants and a high level of expertise.
Aplicaciones Científicas De Investigación
MPMPG has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent analgesic and anti-inflammatory effects in animal models of pain and inflammation. MPMPG has also been shown to be effective in treating neuropathic pain, a type of chronic pain that is often difficult to manage with conventional painkillers. Additionally, MPMPG has been investigated for its potential use in the treatment of anxiety disorders and epilepsy.
Propiedades
IUPAC Name |
N-(3-methoxypropyl)-2-(4-methyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-12-5-7-13(8-6-12)16(21(3,18)19)11-14(17)15-9-4-10-20-2/h5-8H,4,9-11H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPADDYAYDOYTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NCCCOC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxypropyl)-2-(4-methyl-N-methylsulfonylanilino)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-[(4-bromobenzyl)oxy]-6-chloro-4-propyl-2H-chromen-2-one](/img/structure/B5215133.png)
![methyl {1,5-dimethyl-9-oxo-7-[(propylamino)carbonothioyl]-3,7-diazabicyclo[3.3.1]non-3-yl}(oxo)acetate](/img/structure/B5215145.png)
![bis[2-(dibenzylamino)ethyl] succinate](/img/structure/B5215149.png)

![2-butyl-N-[(1-hydroxycyclohexyl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5215164.png)
![3-chloro-4-{[1-(2-hydroxy-5-methoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5215168.png)
![5-{2-[(4-chlorophenyl)thio]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5215174.png)
![1-methyl-4,5-diazapentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-9,11,13,15,17,19-hexaene-3,6-dione](/img/structure/B5215178.png)

![N,N-dimethyl-4-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]aniline](/img/structure/B5215187.png)
![N-allyl-3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide](/img/structure/B5215194.png)